molecular formula C40H78N2O4 B12782441 Carbamic acid, (3-((((isotetradecyloxyl)carbonyl)amino)methyl)-3,5,5-trimethylcyclohexyl)-isotetradecyl ester CAS No. 187951-30-0

Carbamic acid, (3-((((isotetradecyloxyl)carbonyl)amino)methyl)-3,5,5-trimethylcyclohexyl)-isotetradecyl ester

Cat. No.: B12782441
CAS No.: 187951-30-0
M. Wt: 651.1 g/mol
InChI Key: LYJHSFYLDITYPA-UHFFFAOYSA-N
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Description

Carbamic acid, (3-((((isotetradecyloxyl)carbonyl)amino)methyl)-3,5,5-trimethylcyclohexyl)-isotetradecyl ester is a complex organic compound. It belongs to the class of carbamic acid derivatives, which are known for their diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes isotetradecyloxyl and trimethylcyclohexyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (3-((((isotetradecyloxyl)carbonyl)amino)methyl)-3,5,5-trimethylcyclohexyl)-isotetradecyl ester typically involves the reaction of isotetradecyloxyl carbonyl chloride with 3,5,5-trimethylcyclohexylamine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of catalysts and advanced purification techniques such as distillation and chromatography are common to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (3-((((isotetradecyloxyl)carbonyl)amino)methyl)-3,5,5-trimethylcyclohexyl)-isotetradecyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carbamates and carbonyl compounds.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the isotetradecyloxyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include carbamates, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Carbamic acid, (3-((((isotetradecyloxyl)carbonyl)amino)methyl)-3,5,5-trimethylcyclohexyl)-isotetradecyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of polymers, coatings, and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of carbamic acid, (3-((((isotetradecyloxyl)carbonyl)amino)methyl)-3,5,5-trimethylcyclohexyl)-isotetradecyl ester involves its interaction with specific molecular targets. The compound can inhibit enzymes by forming stable carbamate complexes, thereby blocking the active sites. This inhibition can affect various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, (3-methylphenyl)-, 3-[(methoxycarbonyl)amino]phenyl ester
  • Carbamic acid, (3-methylphenyl)-, 3-[(methoxycarbonyl)amino]phenyl ester

Uniqueness

Compared to similar compounds, carbamic acid, (3-((((isotetradecyloxyl)carbonyl)amino)methyl)-3,5,5-trimethylcyclohexyl)-isotetradecyl ester is unique due to its specific isotetradecyloxyl and trimethylcyclohexyl groups. These structural features confer distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

187951-30-0

Molecular Formula

C40H78N2O4

Molecular Weight

651.1 g/mol

IUPAC Name

2-butyldecyl N-[3-[(2-butyldecoxycarbonylamino)methyl]-3,5,5-trimethylcyclohexyl]carbamate

InChI

InChI=1S/C40H78N2O4/c1-8-12-16-18-20-22-26-34(24-14-10-3)30-45-37(43)41-33-40(7)29-36(28-39(5,6)32-40)42-38(44)46-31-35(25-15-11-4)27-23-21-19-17-13-9-2/h34-36H,8-33H2,1-7H3,(H,41,43)(H,42,44)

InChI Key

LYJHSFYLDITYPA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCC)COC(=O)NCC1(CC(CC(C1)(C)C)NC(=O)OCC(CCCC)CCCCCCCC)C

Origin of Product

United States

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